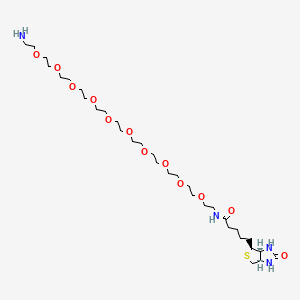

Biotin-PEG10-amine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C32H62N4O12S |

|---|---|

Molekulargewicht |

726.9 g/mol |

IUPAC-Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C32H62N4O12S/c33-5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-25-26-48-24-22-46-20-18-44-16-14-42-12-10-40-8-6-34-30(37)4-2-1-3-29-31-28(27-49-29)35-32(38)36-31/h28-29,31H,1-27,33H2,(H,34,37)(H2,35,36,38)/t28-,29-,31-/m0/s1 |

InChI-Schlüssel |

DDJJURBREVHTMD-QMOZSOIISA-N |

Isomerische SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 |

Kanonische SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Biotin-PEG10-amine: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of Biotin-PEG10-amine, a versatile heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, and provides detailed experimental protocols for its application in bioconjugation and as a component in Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Chemical Structure and Properties

This compound incorporates three key chemical moieties: a biotin group, a hydrophilic 10-unit polyethylene glycol (PEG) spacer, and a terminal primary amine.

-

Biotin Moiety: Also known as Vitamin B7, biotin exhibits an exceptionally high and specific binding affinity for avidin and streptavidin. This strong, non-covalent interaction is a cornerstone of numerous detection, purification, and immobilization techniques in biotechnology.

-

Polyethylene Glycol (PEG) Spacer: The 10-unit PEG linker is a flexible, hydrophilic chain that imparts several advantageous properties. It enhances the water solubility of the molecule and any conjugate it is incorporated into, which can prevent aggregation of labeled biomolecules. The length of the PEG spacer also mitigates steric hindrance, allowing for efficient interaction between the biotin group and avidin or streptavidin.[1]

-

Terminal Primary Amine: The primary amine (-NH2) serves as a versatile reactive handle for conjugation. It can readily react with various functional groups, such as activated esters (e.g., N-hydroxysuccinimide esters) and carboxylic acids (in the presence of activators), to form stable amide bonds.[2][3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C32H62N4O12S | [4] |

| Molecular Weight | 726.92 g/mol | |

| Exact Mass | 726.4100 Da | |

| IUPAC Name | N-(32-amino-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide | |

| Synonyms | Biotin-PEG10-NH2 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water, aqueous buffers, DMF, and DMSO | |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C. Store in a dry, dark environment. |

Experimental Protocols

The terminal amine of this compound is a nucleophile that can be used in a variety of conjugation reactions. Below are detailed protocols for common applications.

Protocol 1: Conjugation to Carboxylic Acids on Proteins using EDC Chemistry

This protocol describes the biotinylation of a protein by coupling the primary amine of this compound to carboxyl groups (on aspartate or glutamate residues, or the C-terminus) on the protein surface using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Materials:

-

Protein to be labeled

-

This compound

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to improve efficiency)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein to be labeled in the Activation Buffer. If the protein is in a buffer containing primary amines (e.g., Tris) or carboxylates (e.g., acetate), exchange it into the Activation Buffer using a desalting column or dialysis.

-

Reaction Setup:

-

Add a 50- to 100-fold molar excess of this compound to the protein solution.

-

Add a 20- to 50-fold molar excess of EDC to the reaction mixture. If using NHS or Sulfo-NHS, add it at a similar molar ratio to EDC.

-

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

-

Purification: Remove excess, unreacted this compound and coupling reagents by passing the reaction mixture through a desalting column or by dialysis against PBS.

-

Storage: Store the biotinylated protein under conditions optimal for the unlabeled protein.

Protocol 2: Use in PROTAC Synthesis

This protocol outlines a general procedure for the final step in a PROTAC synthesis, where the amine group of this compound is coupled to the carboxylic acid of a warhead-linker intermediate. This is a common strategy in the modular synthesis of PROTACs.

Materials:

-

Warhead-Linker-COOH intermediate

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (Dimethylformamide)

-

Saturated aqueous NaHCO3, water, and brine for workup

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Activation of Carboxylic Acid: To a solution of the Warhead-Linker-COOH intermediate (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes.

-

Coupling Reaction: Add a solution of this compound (1.1 eq) in anhydrous DMF to the activated intermediate. Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

-

Reaction Monitoring: Monitor the reaction progress by LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO3, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the final PROTAC.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Application

This compound can be incorporated into peptides during solid-phase synthesis to introduce a biotin label. This protocol describes the coupling of this compound to a resin-bound peptide with a C-terminal carboxylic acid.

Materials:

-

Peptide-on-resin with a free C-terminal carboxylic acid

-

This compound

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Dimethylformamide)

-

DCM (Dichloromethane)

-

Cleavage cocktail (e.g., TFA/TIS/water)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Pre-activation: In a separate vessel, dissolve this compound (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and allow to pre-activate for 5 minutes.

-

Coupling: Add the pre-activated this compound solution to the swelled resin. Agitate the mixture for 2-4 hours at room temperature.

-

Washing: Wash the resin thoroughly with DMF, DCM, and finally methanol. Dry the resin under vacuum.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the biotinylated peptide from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the biotinylated peptide by reverse-phase HPLC.

References

An In-depth Technical Guide to the Synthesis and Characterization of Biotin-PEG10-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Biotin-PEG10-amine, a valuable heterobifunctional linker used in various biomedical research and drug development applications. This document details a feasible synthetic route, purification methods, and in-depth characterization techniques. Furthermore, it explores the utility of this linker in advanced applications such as targeted protein degradation and proximity labeling.

Introduction

This compound is a chemical compound that incorporates a biotin moiety, a hydrophilic 10-unit polyethylene glycol (PEG) spacer, and a terminal primary amine group. The biotin component allows for strong and specific binding to avidin and streptavidin, a principle widely exploited for detection, purification, and targeting. The PEG linker enhances water solubility, reduces steric hindrance, and improves the pharmacokinetic properties of conjugated molecules. The terminal amine group provides a reactive handle for covalent attachment to various functional groups, such as carboxylic acids and activated esters, making it a versatile tool for bioconjugation.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common and efficient strategy involves the coupling of a biotin derivative with a pre-synthesized, amine-terminated PEG linker. To ensure regioselectivity and high yields, the non-reactive end of the PEG linker is often protected during the initial steps. A representative synthetic scheme is outlined below.

Synthesis Workflow

Caption: A representative synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Coupling of Boc-NH-PEG10-COOH with Biotin-NHS ester

-

Dissolve Boc-NH-PEG10-COOH (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

-

Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and N-Hydroxysuccinimide (NHS) (1.1 equivalents) to the solution to pre-activate the carboxylic acid. Stir at room temperature for 1 hour.

-

Alternatively, a more modern coupling agent like HATU (1.1 equivalents) in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents) can be used for activation.

-

In a separate flask, dissolve Biotin (1 equivalent) and NHS (1.1 equivalents) in DMF and add DCC (1.1 equivalents) to prepare Biotin-NHS ester in situ, or use commercially available Biotin-NHS ester.

-

Add the activated Boc-NH-PEG10-COOH solution to a solution of an amine-containing PEG linker or react the pre-formed Biotin-NHS ester with Boc-NH-PEG10-amine. For this protocol, we will assume the coupling of Boc-NH-PEG10-COOH with a biotinylating agent. A more direct approach is to couple Biotin-NHS ester with a commercially available H2N-PEG10-NH-Boc.

-

A more straightforward approach is to react commercially available Biotin-NHS ester with a mono-Boc-protected PEG diamine. Dissolve H2N-PEG10-NH-Boc (1 equivalent) and Biotin-NHS ester (1.05 equivalents) in anhydrous DMF.

-

Add DIPEA (3 equivalents) to the reaction mixture and stir at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 2: Deprotection of the Boc Group

-

Once the coupling reaction is complete, remove the DMF under reduced pressure.

-

Dissolve the resulting crude Boc-NH-PEG10-Biotin in a solution of 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS until the starting material is no longer detectable.

-

Evaporate the TFA and DCM under reduced pressure. Co-evaporate with toluene several times to ensure complete removal of residual TFA.

Step 3: Purification

-

Dissolve the crude product in a minimal amount of a suitable solvent system (e.g., water/acetonitrile).

-

Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

-

A typical gradient for purification would be a linear gradient of acetonitrile in water (both containing 0.1% TFA) over 30-40 minutes.

-

Collect the fractions containing the desired product, as identified by UV detection (typically at 214 nm and 280 nm) and confirmed by LC-MS analysis of the fractions.

-

Combine the pure fractions and lyophilize to obtain this compound as a white solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized this compound. The following techniques are typically employed.

Data Presentation

| Parameter | Specification |

| Chemical Formula | C₃₂H₆₂N₄O₁₂S |

| Molecular Weight | 726.92 g/mol |

| Exact Mass | 726.41 g/mol |

| Appearance | White to off-white solid |

| Purity (by HPLC) | ≥95% |

| Solubility | Soluble in water, DMSO, DMF |

| Storage | -20°C, desiccated |

| ¹H NMR (Expected) | Peaks corresponding to biotin protons (e.g., ureido, thiophane rings), PEG ethylene glycol repeating units, and terminal methylene protons adjacent to the amine. |

| ¹³C NMR (Expected) | Resonances for the carbonyl groups of biotin, carbons of the thiophane and ureido rings, the characteristic repeating signal of the PEG backbone, and carbons adjacent to the terminal amine. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z ≈ 727.42 |

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃).

-

¹H NMR Analysis: Acquire the proton NMR spectrum. Expected chemical shifts would include signals for the biotin moiety (typically in the range of 1.2-4.5 ppm for the aliphatic protons and 6.3-6.4 ppm for the ureido protons), the polyethylene glycol backbone (a prominent singlet or multiplet around 3.6 ppm), and the methylene protons adjacent to the terminal amine (around 2.8-3.0 ppm).

-

¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. Expect to observe signals for the carbonyl carbon of the biotin ureido group (~163 ppm), other carbons of the biotin ring system, the characteristic repeating signal of the PEG backbone (~70 ppm), and the carbon atom adjacent to the terminal amine.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with electrospray ionization (ESI), such as acetonitrile/water with 0.1% formic acid.

-

Analysis: Infuse the sample into an ESI mass spectrometer. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is approximately 727.42. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

-

Method: Utilize a reverse-phase C18 column with a UV detector.

-

Mobile Phase: A gradient of acetonitrile and water (both typically containing 0.1% TFA) is commonly used. For example, a linear gradient from 5% to 95% acetonitrile over 20-30 minutes.

-

Analysis: Inject a solution of the final product. The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected at a specific wavelength (e.g., 214 nm).

Applications in Drug Development and Research

This compound is a versatile linker with significant applications in modern drug discovery and chemical biology, particularly in the fields of targeted protein degradation and proximity labeling.

Targeted Protein Degradation (PROTACs)

This compound can serve as a component of Proteolysis Targeting Chimeras (PROTACs). In this context, the biotin moiety can be used as a handle for purification or detection of the PROTAC molecule, or in some research applications, as a binder to a target protein that has been engineered to bind streptavidin. The primary amine of the linker is used to conjugate to a ligand for an E3 ubiquitin ligase or the target protein.

Biotin-PEG10-amine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG10-amine, a versatile heterobifunctional linker crucial in the field of targeted protein degradation and bioconjugation. It details the molecule's physicochemical properties, provides a detailed protocol for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and illustrates the fundamental workflows and mechanisms associated with its use.

Core Concepts: Structure and Properties

This compound is a molecule that incorporates three key functional components:

-

Biotin Moiety: Also known as Vitamin B7, biotin exhibits an exceptionally high affinity for the proteins avidin and streptavidin. This strong and specific non-covalent interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.

-

Polyethylene Glycol (PEG) Spacer: The linker contains a hydrophilic chain of ten ethylene glycol units (PEG10). This PEG spacer enhances the water solubility of the molecule and any conjugate it forms, which can reduce aggregation. The length and flexibility of the PEG chain also minimize steric hindrance, allowing for efficient interaction of the terminal groups.

-

Primary Amine Group: The terminal primary amine (-NH2) serves as a reactive handle for conjugation. It can be readily coupled to molecules containing carboxylic acids (e.g., proteins, small molecule drugs) through the formation of a stable amide bond, typically facilitated by coupling agents like EDC and NHS.

Data Presentation

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C32H62N4O12S | [1][2] |

| Molecular Weight | 726.92 g/mol | [1][2] |

| Exact Mass | 726.4100 u | [1] |

| Synonyms | Biotin-PEG10-NH2 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and most organic solvents |

Experimental Protocols

The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The following is a generalized protocol for the synthesis of a PROTAC using this compound as a linker to connect a target protein ligand (containing a carboxylic acid) and an E3 ligase ligand.

Objective: To synthesize a PROTAC by coupling a carboxylic acid-containing target protein ligand to the primary amine of this compound, followed by conjugation to an E3 ligase ligand.

Materials:

-

Target Protein Ligand with a carboxylic acid handle (Ligand-COOH)

-

This compound

-

E3 Ligase Ligand with a suitable reactive handle

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) (if a Boc-protected E3 ligase ligand is used)

-

Peptide coupling agents (e.g., HATU, HOBt)

-

Diisopropylethylamine (DIPEA)

-

Reaction vials, magnetic stirrer, and other standard laboratory glassware

-

High-Performance Liquid Chromatography (HPLC) for purification

-

Mass Spectrometry (MS) for characterization

Protocol:

Step 1: Activation of the Target Protein Ligand

-

Dissolve the Ligand-COOH (1 equivalent) in anhydrous DMF.

-

Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester-activated ligand. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 2: Coupling of this compound to the Activated Ligand

-

To the solution from Step 1, add this compound (1.1 equivalents).

-

Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction at room temperature overnight.

-

Monitor the formation of the Ligand-PEG10-Biotin conjugate by LC-MS.

-

Once the reaction is complete, the product can be purified by preparative HPLC.

Step 3: Conjugation to the E3 Ligase Ligand

This step will vary depending on the nature of the E3 ligase ligand and the functional group chosen for the second conjugation. A common strategy involves using an E3 ligase ligand with a carboxylic acid and a different linker chemistry, or modifying the biotin end of the PEG linker. For the purpose of this guide, we will assume a generic amide bond formation.

-

The purified Ligand-PEG10-Biotin from Step 2 now has a biotin handle. If the goal is to create a PROTAC, the biotin itself is often not the E3 ligase recruiter. A more typical PROTAC synthesis would involve a bifunctional linker with two different reactive ends. However, if using this compound as a component of a more complex linker strategy, the biotin can be used for purification or detection. For a direct PROTAC synthesis, one would typically use a linker with an amine on one end and another reactive group (e.g., a protected amine or a carboxylic acid) on the other.

Note: This is a generalized protocol and may require optimization for specific ligands, including reaction times, temperatures, and purification methods.

Mandatory Visualization

Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound as a linker.

Caption: The mechanism of action of a PROTAC, illustrating the formation of a ternary complex and subsequent protein degradation.

References

An In-depth Technical Guide to the Mechanism of Action of Biotin-PEG10-amine Conjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG10-amine, a heterobifunctional linker widely utilized in bioconjugation for its role in targeted drug delivery, molecular imaging, and diagnostic assay development. We will delve into its core mechanism of action, provide detailed experimental protocols for its conjugation, present quantitative data for reaction optimization, and visualize the key processes and pathways involved.

Core Concepts: Structure and Properties

This compound is composed of three key functional components:

-

Biotin Moiety: Also known as Vitamin B7, biotin exhibits an exceptionally high and specific affinity for avidin and streptavidin proteins. This robust, non-covalent interaction is fundamental to its application in detection, purification, and targeted delivery systems.

-

Polyethylene Glycol (PEG) Spacer: The 10-unit PEG linker is a hydrophilic chain that confers several advantageous properties. It increases the water solubility of the entire molecule and the subsequent conjugate, which can mitigate aggregation of proteins or other biomolecules.[1] The length and flexibility of the PEG chain also minimize steric hindrance, ensuring that the biotin moiety remains accessible for efficient binding to avidin or streptavidin.[2]

-

Primary Amine Group (-NH₂): This terminal functional group is the reactive handle for conjugation. It can readily react with various functional groups, most notably carboxylic acids and N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[3][4]

Mechanism of Action: The Conjugation Chemistry

The utility of this compound lies in the reactivity of its terminal primary amine. This allows for its covalent attachment to a target molecule through two primary, well-established chemical pathways.

Conjugation to Carboxylic Acids via EDC/NHS Chemistry

The most common method for conjugating this compound is to molecules bearing carboxyl groups (-COOH), such as those found on the C-terminus of proteins and in the side chains of aspartic and glutamic acid residues.[5] This reaction is typically mediated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction proceeds in two steps:

-

Activation of the Carboxyl Group: EDC reacts with the carboxyl group on the target molecule to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.

-

Formation of a Stable Amine-Reactive Ester and Amide Bond Formation: To improve efficiency and stability, NHS is added to react with the O-acylisourea intermediate, creating a more stable NHS ester. The primary amine of this compound then performs a nucleophilic attack on the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing NHS as a byproduct.

Conjugation to NHS Esters

This compound can also be conjugated to molecules that have been pre-activated with an N-hydroxysuccinimide (NHS) ester. This is a more direct reaction where the primary amine of the this compound acts as a nucleophile, attacking the carbonyl carbon of the NHS ester to form a stable amide bond and release NHS. This reaction is most efficient at a pH range of 7 to 9.

Application in Targeted Drug Delivery: Biotin Receptor-Mediated Endocytosis

A primary application of this compound conjugation in drug development is for targeted delivery to cancer cells. Many cancer cells overexpress biotin receptors to meet the high vitamin demands of rapid proliferation. By conjugating a therapeutic agent to this compound, the resulting complex can selectively bind to these overexpressed receptors on the tumor cell surface, leading to internalization via receptor-mediated endocytosis. This enhances the drug's efficacy at the target site while minimizing off-target toxicity.

Quantitative Data for Conjugation Reactions

The efficiency of biotinylation can be influenced by several factors, including the molar ratio of reactants, pH, and reaction time. The following table summarizes key quantitative data for biotinylation reagents with PEG spacers.

| Parameter | Biotin-PEG-Amine (with EDC/NHS) | Biotin-PEG-NHS Ester | Reference |

| Molar Excess of Biotin Reagent | 10 to 100-fold over the target molecule | 10 to 20-fold over protein | |

| Optimal pH | Activation (EDC/NHS): 4.7-6.0; Coupling (Amine): 7.2-8.0 | 7.0 - 9.0 | |

| Typical Reaction Time | 2 hours to overnight at room temperature | 30-60 minutes at room temperature or 2 hours at 4°C | |

| Resulting Biotin Incorporation | Dependent on optimization | 4-6 biotins per antibody (with 20-fold excess) |

Experimental Protocols

Below are detailed methodologies for the two primary conjugation reactions involving this compound.

Protocol: Conjugation of this compound to a Carboxyl-Containing Protein (Two-Step EDC/NHS Reaction)

This protocol is adapted for a generic protein containing accessible carboxyl groups.

Materials:

-

Protein to be labeled

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, pH 4.7-6.0

-

Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.

-

Activation of Carboxyl Groups:

-

Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.

-

Add the EDC and Sulfo-NHS solutions to the protein solution. A common starting point is a final concentration of 2 mM EDC and 5 mM Sulfo-NHS.

-

Incubate for 15-30 minutes at room temperature.

-

-

Buffer Exchange: Immediately remove excess EDC and Sulfo-NHS by buffer exchange into Coupling Buffer using a desalting column or dialysis.

-

Conjugation with this compound:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or Coupling Buffer).

-

Add the this compound solution to the activated protein solution. A 10 to 50-fold molar excess of the biotin reagent over the protein is a common starting point.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted sites. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts by dialysis or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol: Conjugation of this compound to an NHS Ester-Activated Molecule

This protocol is for reacting this compound with a molecule that has been pre-functionalized with an NHS ester.

Materials:

-

NHS Ester-Activated Molecule

-

This compound

-

Amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

-

Desalting column or dialysis cassette

Procedure:

-

Preparation of Reactants:

-

Dissolve the NHS ester-activated molecule in an amine-free buffer to the desired concentration.

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the solution of the NHS ester-activated molecule. A 1.5 to 2-fold molar excess of this compound is a typical starting point.

-

Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume to avoid denaturation of proteins.

-

Incubate for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

-

-

Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to react with any remaining NHS esters. Incubate for 15 minutes at room temperature.

-

Purification: Purify the biotinylated conjugate from excess reagent and byproducts using a desalting column or dialysis.

Conclusion

This compound is a versatile and powerful tool for the covalent modification of biomolecules. Its well-defined structure, combining the high-affinity biotin tag, a flexible and solubilizing PEG spacer, and a reactive primary amine, enables robust and efficient conjugation. Understanding the distinct mechanisms of amine reactivity with carboxyl groups and NHS esters is crucial for designing and optimizing bioconjugation strategies in research, diagnostics, and the development of targeted therapeutics. The provided protocols and quantitative data serve as a foundational guide for scientists and professionals aiming to leverage the capabilities of this important bioconjugation reagent.

References

The Advantage of Distance: A Technical Guide to Long PEG Spacers in Biotinylation

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, the precise labeling and detection of proteins and other biomolecules are paramount. Biotinylation, the process of covalently attaching biotin to a molecule of interest, has long been a cornerstone technique, leveraging the remarkably strong and specific interaction between biotin and avidin or streptavidin. However, the efficiency and efficacy of this interaction can be significantly hampered by steric hindrance, solubility issues, and a lack of accessibility. This technical guide delves into the core advantages of employing long polyethylene glycol (PEG) spacers in biotinylation reagents, providing a comprehensive overview for researchers seeking to optimize their experimental outcomes.

Core Advantages of Long PEG Spacers

The incorporation of a long, flexible PEG spacer arm between the biotin moiety and the reactive group of a biotinylation reagent confers several key benefits that address the common challenges associated with standard biotinylation techniques.[1][2] These advantages are critical for a wide range of applications, from immunoassays and affinity purification to targeted drug delivery.[3][4]

1. Enhanced Solubility: One of the most significant advantages of PEGylation is the increased hydrophilicity it imparts to the biotinylated molecule.[5] Biotin itself and many biomolecules can be hydrophobic, leading to aggregation and reduced reactivity in aqueous buffers. The repeating ethylene glycol units of the PEG chain are highly water-soluble, which helps to prevent the aggregation of the labeled protein and improves its overall solubility. This is particularly crucial when working with large proteins or when a high degree of biotinylation is desired.

2. Reduced Steric Hindrance: The biotin-binding pocket of avidin and streptavidin is situated below the surface of the protein. A short spacer arm can lead to steric hindrance, where the bulk of the target molecule physically obstructs the biotin from efficiently binding to its counterpart. A long PEG spacer extends the biotin moiety away from the surface of the labeled molecule, providing greater flexibility and accessibility for binding to avidin or streptavidin. This increased distance minimizes interference from the target molecule, leading to more efficient capture and detection.

3. Improved Binding Affinity and Kinetics: By overcoming steric hindrance, long PEG spacers can lead to an apparent increase in binding affinity and faster association rates. The flexibility of the PEG chain allows the biotin to orient itself optimally within the binding pocket of avidin or streptavidin. Studies have shown that at low concentrations of biotinylated molecules on a surface, longer PEG linkers can result in a significantly faster on-rate for avidin binding.

4. Enhanced Biocompatibility and Reduced Immunogenicity: PEG is a biocompatible and non-immunogenic polymer, making it an ideal choice for in vivo applications. When used in drug delivery systems, PEGylation can help to shield the biotinylated molecule from the host's immune system, prolonging its circulation time and reducing the risk of an immune response.

5. Minimized Non-specific Interactions: The hydrophilic nature of the PEG spacer can also help to reduce non-specific binding of the biotinylated molecule to surfaces or other proteins. This is particularly advantageous in applications such as immunoassays and pull-down experiments, where minimizing background signal is critical for obtaining clean and reliable data.

Data Presentation: The Impact of PEG Spacer Length

The choice of PEG spacer length can significantly influence the outcome of an experiment. While longer is often better for overcoming steric hindrance, the optimal length can depend on the specific application and the molecules involved.

| Property | Short PEG Spacer (e.g., PEG2-PEG6) | Long PEG Spacer (e.g., PEG12-PEG24) | References |

| Solubility | Moderate improvement | Significant improvement in aqueous solutions | |

| Steric Hindrance | May not be sufficient for large biomolecules | Effectively minimizes steric hindrance | |

| Binding Accessibility | Limited, especially in crowded environments | High accessibility to avidin/streptavidin | |

| Binding Kinetics (On-rate) | Slower, particularly at low surface densities | Faster association rates observed | |

| Flexibility | Less flexible | Highly flexible, allowing for optimal orientation | |

| Immunogenicity | Lower than non-PEG spacers | Generally non-immunogenic |

Experimental Protocols

The following are detailed methodologies for key experiments involving biotinylation with long PEG spacer reagents.

Protocol 1: General Protein Biotinylation using NHS-PEGn-Biotin

This protocol describes the biotinylation of a protein using an N-hydroxysuccinimide (NHS) ester-activated biotinylation reagent with a long PEG spacer. NHS esters react with primary amines (e.g., lysine residues and the N-terminus) on the protein.

Materials:

-

Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

NHS-PEGn-Biotin (e.g., NHS-PEG12-Biotin)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting column or dialysis cassette for buffer exchange

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. The protein concentration should ideally be between 2-10 mg/mL.

-

Reagent Preparation: Immediately before use, dissolve the NHS-PEGn-Biotin in DMSO or DMF to a stock concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.

-

Biotinylation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS-PEGn-Biotin to the protein solution. The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for an additional 15-30 minutes.

-

Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or dialysis.

-

Quantification of Biotin Incorporation (Optional): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

-

Storage: Store the biotinylated protein under conditions optimal for the non-biotinylated protein.

Protocol 2: Pull-Down Assay with Biotinylated Bait Protein

This protocol outlines a typical workflow for a pull-down assay to identify protein-protein interactions using a biotinylated "bait" protein and streptavidin-coated beads.

Materials:

-

Biotinylated bait protein (prepared as in Protocol 1)

-

Streptavidin-coated magnetic or agarose beads

-

Cell lysate or purified "prey" protein solution

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., high salt, low pH, or containing free biotin)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Bead Preparation: Resuspend the streptavidin beads and wash them several times with the binding/wash buffer to remove any preservatives.

-

Immobilization of Bait Protein: Incubate the washed streptavidin beads with the biotinylated bait protein for 30-60 minutes at room temperature with gentle rotation to allow for binding.

-

Blocking (Optional): To reduce non-specific binding, the beads can be incubated with a blocking buffer (e.g., PBS containing 1% BSA) after the bait protein is immobilized.

-

Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads) and wash them several times with the binding/wash buffer to remove any unbound bait protein.

-

Incubation with Prey: Add the cell lysate or purified prey protein solution to the beads with the immobilized bait protein. Incubate for 1-2 hours at 4°C with gentle rotation to allow for the interaction to occur.

-

Washing: Pellet the beads and wash them extensively with the binding/wash buffer to remove non-specifically bound proteins. The stringency of the washes can be adjusted by varying the salt concentration or detergent.

-

Elution: Elute the bound proteins from the beads using an appropriate elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody specific to the suspected prey protein.

Mandatory Visualizations

References

- 1. attogene.com [attogene.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pull-down of Biotinylated RNA and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solution: An In-depth Technical Guide to the Solubility of Biotin-PEG10-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Biotin-PEG10-amine, a critical bifunctional linker used extensively in bioconjugation, drug delivery, and diagnostic assay development. Understanding the solubility of this reagent in various solvents is paramount for its effective use in experimental design and the successful formulation of bioconjugates. This document offers a compilation of available solubility data for Biotin-PEG-amine analogs, detailed experimental protocols for solubility determination, and visual representations of relevant workflows to aid researchers in their applications.

Core Concept: Structure and its Influence on Solubility

This compound incorporates three key chemical moieties that dictate its solubility profile:

-

Biotin: A vitamin with high affinity for avidin and streptavidin, it possesses a heterocyclic ring structure that contributes a degree of hydrophobicity.

-

Polyethylene Glycol (PEG) Linker (10 units): The hydrophilic chain of ten ethylene glycol units significantly enhances the aqueous solubility of the entire molecule.[1][2][3] This flexible spacer also mitigates steric hindrance.[4]

-

Terminal Amine Group (-NH2): A reactive primary amine that allows for covalent attachment to various functional groups, such as carboxylic acids and NHS esters. Its polar nature contributes favorably to solubility in protic solvents.

The interplay of the hydrophobic biotin and the hydrophilic PEG chain and terminal amine results in a molecule with amphiphilic characteristics, though the PEG component generally dominates, leading to good overall water solubility.[5]

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, data for structurally similar Biotin-PEG-amine compounds with shorter PEG chains provide valuable insights and a reliable starting point for experimental planning. The following table summarizes this information.

| Compound | Solvent | Solubility | Molar Concentration (mM) | Notes |

| Amine-PEG3-Biotin | Water (H₂O) | 95 mg/mL | 226.97 | Sonication is recommended for dissolution. |

| ≥ 50 mg/mL | 119.46 | |||

| Dimethyl Sulfoxide (DMSO) | 245 mg/mL | 585.35 | Sonication is recommended for dissolution. | |

| 250 mg/mL | 597.30 | |||

| Biotin-PEG2-Amine | Water (H₂O) | ~25 mg/mL | ~66.76 |

Generally, Biotin-PEG derivatives are known to be soluble in a range of common laboratory solvents. Qualitative solubility information is summarized below.

| Solvent | Solubility |

| Water & Aqueous Buffers | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Chloroform | Soluble |

| Methylene Chloride | Soluble |

| Alcohols | Limited Solubility |

| Toluene | Limited Solubility |

| Ether | Not Soluble |

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The following is a generalized protocol for determining the thermodynamic solubility of this compound, adapted from the widely recognized shake-flask method.

1. Materials and Reagents:

-

This compound

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, DMSO, ethanol)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Microcentrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

-

Pipettes and tips

2. Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity. If using a buffer, ensure its pH is accurately adjusted and stable.

-

Addition of Solute: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining after equilibration.

-

Equilibration: Add a known volume of the selected solvent to the vial. Tightly cap the vial to prevent solvent evaporation.

-

Agitation: Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the clear, filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve of known concentrations.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

3. Data Analysis:

The solubility is typically expressed in mg/mL or mol/L. The experiment should be repeated at least in triplicate to ensure the reliability of the results.

Visualizing Workflows and Relationships

To further clarify the experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Conclusion

This compound is a versatile and valuable tool in biomedical research. Its solubility is a key parameter for successful application. While precise quantitative data for this specific molecule is limited, the provided information on its analogs and general PEGylated compounds offers a strong foundation for its use. The hydrophilic nature of the PEG10 chain suggests good solubility in aqueous solutions and polar organic solvents like DMSO and DMF. For critical applications, it is recommended that researchers experimentally determine the solubility in their specific buffer systems using the outlined protocol to ensure accurate and reproducible results.

References

The Dual-Functionality of Biotin-PEG10-amine as a PROTAC Linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase-recruiting ligand, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth examination of Biotin-PEG10-amine, a bifunctional PROTAC linker. We will explore its core chemical attributes, its role in enabling the synthesis of PROTACs, and the unique experimental capabilities afforded by the integrated biotin moiety. This guide includes representative quantitative data for long-chain PEG linkers, detailed experimental protocols for PROTAC synthesis and evaluation, and visualizations of key pathways and workflows to provide a comprehensive resource for researchers in the field of targeted protein degradation.

Introduction to PROTAC Technology and the Role of the Linker

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI). They function by forming a ternary complex between the POI and an E3 ubiquitin ligase, which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC can dissociate and continue its catalytic cycle.

The linker is not merely a passive spacer; its length, composition, and attachment points are crucial for optimizing the formation and stability of the ternary complex. Polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC molecule. The this compound linker offers the advantages of a long, flexible PEG chain combined with the powerful biochemical utility of a biotin tag.

Chemical Properties of this compound

This compound is a chemical linker that possesses three key components:

-

Biotin: A high-affinity ligand for streptavidin and avidin, enabling a wide range of biochemical applications.

-

PEG10: A hydrophilic chain of ten ethylene glycol units, which imparts solubility and provides a significant, flexible spacer length.

-

Amine (-NH2): A reactive primary amine group that allows for covalent conjugation to a carboxylic acid on either the POI ligand or the E3 ligase ligand, typically through amide bond formation.

| Property | Value |

| Chemical Formula | C32H62N4O12S |

| Molecular Weight | 726.92 g/mol |

| Appearance | White to off-white solid or oil |

| Solubility | Soluble in DMSO, DMF, and water |

| Linker Length (approx.) | ~48-50 Å |

Role in PROTAC Synthesis

The terminal amine group of this compound makes it a versatile building block for PROTAC synthesis. The most common synthetic strategy involves standard amide coupling reactions. A representative, two-step synthesis is outlined below, where "Warhead-COOH" is the ligand for the target protein and "E3-Ligand-COOH" is the ligand for the E3 ligase.

Experimental Protocol: Representative PROTAC Synthesis

Step 1: Coupling of this compound to the E3 Ligase Ligand

-

Reagents and Materials:

-

E3 Ligase Ligand with a carboxylic acid (e.g., a derivative of pomalidomide or VHL ligand) (1.0 eq)

-

This compound (1.1 eq)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Nitrogen atmosphere

-

-

Procedure:

-

Dissolve the E3 Ligase Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of this compound in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product (E3-Ligand-PEG10-Biotin) by flash column chromatography.

-

Step 2: Coupling of the Intermediate to the Warhead

This step assumes the E3-Ligand-PEG10-Biotin intermediate has a functional group (e.g., a deprotected amine or an activated ester) for coupling to the Warhead. A more direct approach involves a three-component reaction, though step-wise synthesis often provides better control and yield.

Alternatively, if starting with a Warhead-COOH, the process would be reversed.

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is quantified by two key parameters: DC50 , the concentration at which 50% of the target protein is degraded, and Dmax , the maximum percentage of degradation achieved. While specific, publicly available data for PROTACs using the this compound linker is limited, the following tables provide representative data for PROTACs with long-chain PEG linkers targeting various proteins. This data illustrates the critical importance of linker length optimization.

Table 1: Representative Degradation Data for Long-Chain PEG PROTACs

| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference Cell Line |

| TBK1 | VHL | PEG-based (21 atoms) | 3 | 96 | Not Specified |

| TBK1 | VHL | PEG-based (29 atoms) | 292 | 76 | Not Specified |

| ERα | VHL | PEG-based (16 atoms) | ~10 | ~95 | MCF7 |

| ERα | VHL | PEG-based (19 atoms) | ~50 | ~70 | MCF7 |

| BTK | CRBN | PEG-based (≥ 4 units) | <10 | >85 | Mino Cells |

Note: The data presented is for illustrative purposes to demonstrate the typical performance of PROTACs with long PEG linkers. Actual performance is highly dependent on the specific warhead, E3 ligase ligand, and cellular context.

The Role of the Biotin Tag in Experimental Workflows

The biotin moiety of the this compound linker provides a powerful tool for the characterization and application of the resulting PROTAC. It serves as a high-affinity handle for a variety of biochemical assays.

Target Engagement and Pull-Down Assays

A biotinylated PROTAC can be used to confirm direct engagement with the target protein in a cellular context. This is particularly useful for validating new warheads or for identifying unknown off-targets.

Experimental Protocol: Biotin-PROTAC Pull-Down Assay

-

Reagents and Materials:

-

Cells expressing the protein of interest.

-

Biotinylated PROTAC.

-

Vehicle control (e.g., DMSO).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Streptavidin-conjugated magnetic beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., SDS-PAGE sample buffer).

-

Equipment for Western blotting.

-

-

Procedure:

-

Cell Treatment: Treat cells with the biotinylated PROTAC or vehicle control for a specified time (e.g., 2-4 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer. Clarify the lysate by centrifugation.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Affinity Capture: Incubate equal amounts of protein lysate with pre-washed streptavidin magnetic beads for 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with wash buffer to remove non-specific binders.

-

Elution: Elute the bound proteins by resuspending the beads in 1x SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest. A band corresponding to the POI in the PROTAC-treated sample, but not in the vehicle control, confirms target engagement.

-

Application in Signaling Pathway Analysis

Biotinylated PROTACs can serve as valuable chemical probes to investigate cellular signaling pathways. For example, in the B-cell receptor (BCR) signaling pathway, Bruton's tyrosine kinase (BTK) is a critical node. A biotinylated BTK PROTAC could be used not only to induce BTK degradation but also to pull down the BTK signaling complex to identify interacting partners under different cellular conditions.

Conclusion

The this compound linker is a valuable and versatile tool in the development of PROTACs. Its long, hydrophilic PEG chain can be advantageous for achieving potent degradation by providing the necessary length and flexibility for optimal ternary complex formation. While specific degradation data for PROTACs containing this exact linker remains sparse in public literature, the principles of its application are well-established. The true power of this linker lies in its dual functionality: enabling PROTAC synthesis while simultaneously embedding a biotin handle for downstream applications. This integration facilitates a more comprehensive experimental workflow, allowing researchers to seamlessly move from degradation assessment to target engagement, validation, and the exploration of complex signaling networks. As the field of targeted protein degradation continues to evolve, such multifunctional chemical tools will be indispensable for accelerating the discovery and characterization of novel therapeutic agents.

Unraveling the Reactive Core of Biotin-PEG10-amine: A Technical Guide for Researchers

For Immediate Release

In the landscape of bioconjugation, precision and control are paramount. For researchers, scientists, and drug development professionals leveraging biotin-avidin technology, a deep understanding of the reagents in their arsenal is critical. This in-depth technical guide elucidates the chemical reactivity of Biotin-PEG10-amine, a versatile linker molecule, by focusing on its core reactive component: the terminal primary amine. While the nomenclature might imply the presence of a group reactive towards amines, the reality is that the amine group itself is the key to its broad utility in forming stable covalent linkages with a variety of functional groups.

The Heart of the Matter: A Primary Amine, Not an "Amine-Reactive" Group

This compound is a heterobifunctional molecule comprising three key components: a biotin moiety for high-affinity binding to streptavidin and avidin, a 10-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal primary amine (-NH2) group. It is this primary amine that serves as the reactive handle for conjugation, not a group designed to react with other amines. This distinction is crucial for designing successful bioconjugation strategies. The nucleophilic nature of this primary amine allows it to readily react with various electrophilic functional groups to form stable covalent bonds.

Key Conjugation Chemistries of the Terminal Amine

The versatility of this compound stems from the ability of its primary amine to participate in several reliable and well-characterized conjugation reactions. The most prevalent among these are reactions with N-hydroxysuccinimide (NHS) esters, activated carboxylic acids, and aldehydes.

Reaction with N-Hydroxysuccinimide (NHS) Esters

The reaction of a primary amine with an NHS ester is one of the most common and efficient methods for bioconjugation. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester in a nucleophilic acyl substitution reaction. This results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

Biotin-PEG10-amine: A Comprehensive Technical Guide to Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of biotin-PEG10 reagents for the specific labeling of primary amines on proteins. This document details the core principles, experimental protocols, and data analysis techniques associated with this powerful bioconjugation method.

Introduction to Biotinylation and the Role of PEGylation

Biotinylation, the process of covalently attaching biotin to a molecule such as a protein, is a cornerstone technique in life sciences. The extraordinarily strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin and streptavidin is leveraged for a multitude of applications, including protein purification, detection, and immobilization.

The incorporation of a Polyethylene Glycol (PEG) spacer, such as the 10-unit PEG chain in Biotin-PEG10 reagents, offers significant advantages. The PEG linker is a hydrophilic chain that increases the water solubility of the biotinylation reagent and the resulting biotinylated protein, which can help to reduce aggregation.[1] Furthermore, the length and flexibility of the PEG spacer minimize steric hindrance, ensuring efficient binding of the biotin moiety to avidin or streptavidin.[1]

Chemistry of Labeling Primary Amines

To label primary amines (found on lysine residues and the N-terminus of proteins), an amine-reactive biotinylation reagent is required. For this purpose, a derivative of Biotin-PEG10-amine, namely Biotin-PEG10-NHS ester , is commonly employed. The N-hydroxysuccinimide (NHS) ester is a functional group that reacts efficiently with primary amines in a pH range of 7-9 to form stable amide bonds.[2]

Alternatively, This compound itself can be used to label proteins at different sites, such as carboxyl groups present on aspartic and glutamic acid residues. This reaction is typically mediated by the use of carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with NHS or Sulfo-NHS to enhance coupling efficiency and create a more stable amine-reactive intermediate.[3]

Quantitative Data on Biotinylation

The efficiency of protein biotinylation can be influenced by several factors, including the concentration of the protein and the biotinylation reagent, the reaction buffer, and the incubation time. The following tables summarize key quantitative data related to biotinylation reactions.

Table 1: Molar Excess of Biotinylation Reagent and Expected Degree of Labeling

| Protein Concentration | Recommended Molar Excess of Biotin-PEG-NHS Ester | Expected Biotin Molecules per Antibody (IgG) | Reference |

| 1-10 mg/mL | 20-fold | 4-6 | [2] |

| 2 mg/mL | ≥ 20-fold | Not Specified | |

| 10 mg/mL | ≥ 12-fold | Not Specified |

Table 2: Properties of Biotin-PEG Reagents

| Reagent | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Towards |

| This compound | ~726.92 | ~35 | Carboxyl groups (with EDC/NHS) |

| Biotin-PEG10-NHS ester | ~853.0 | ~52.5 | Primary amines |

Experimental Protocols

Protocol for Labeling Primary Amines with Biotin-PEG10-NHS Ester

This protocol provides a general procedure for the biotinylation of a protein using Biotin-PEG10-NHS ester.

Materials:

-

Protein to be labeled (in an amine-free buffer like PBS)

-

Biotin-PEG10-NHS ester

-

Anhydrous DMSO or DMF

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

-

Desalting column for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine will compete with the labeling reaction and must be removed by dialysis or buffer exchange.

-

Reagent Preparation: Immediately before use, dissolve the Biotin-PEG10-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and readily hydrolyzes.

-

Biotinylation Reaction:

-

Calculate the required volume of the 10 mM Biotin-PEG10-NHS ester stock solution to achieve a 10- to 20-fold molar excess relative to the protein.

-

Add the calculated volume of the biotinylation reagent to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

-

-

Quenching the Reaction: To stop the labeling, add the Quenching Buffer to a final concentration of 50-100 mM to react with any excess NHS ester.

-

Purification: Remove excess, non-reacted biotinylation reagent and byproducts using a desalting column or dialysis.

-

Storage: Store the biotinylated protein under conditions optimal for the unlabeled protein.

Protocol for Labeling Carboxyl Groups with this compound and EDC/NHS

This protocol describes the labeling of carboxyl groups on a protein using this compound.

Materials:

-

Protein to be labeled

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, pH 4.7-6.0

-

Coupling Buffer: PBS, pH 7.2-7.5

-

Quenching Solution: Hydroxylamine or a primary amine-containing buffer (e.g., Tris or glycine)

-

Desalting column

Procedure:

-

Protein and Reagent Preparation:

-

Dissolve the protein in the Activation Buffer.

-

Dissolve this compound in the Activation Buffer.

-

-

Activation of Carboxyl Groups:

-

Add EDC and Sulfo-NHS to the protein solution. A typical starting concentration is 2 mM EDC and 5 mM Sulfo-NHS.

-

Incubate for 15 minutes at room temperature to activate the carboxyl groups.

-

-

Coupling Reaction:

-

Add the this compound solution to the activated protein solution. A molar excess of the biotin-amine is used to drive the reaction.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.

-

Incubate for 2 hours at room temperature.

-

-

Quenching the Reaction: Stop the reaction by adding a quenching solution to a final concentration of 10-50 mM.

-

Purification: Purify the biotinylated protein from excess reagents and byproducts using a desalting column.

Protocol for Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation.

Materials:

-

Biotinylated protein sample (purified)

-

HABA/Avidin solution

-

Spectrophotometer

Procedure:

-

Pipette 900 µL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm.

-

Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and measure the absorbance at 500 nm again.

-

The decrease in absorbance is proportional to the amount of biotin in the sample, which displaces the HABA from the avidin. The molar ratio of biotin to protein can then be calculated.

Application: Investigating Protein-Protein Interactions in Signaling Pathways

Biotinylated proteins are invaluable tools for studying protein-protein interactions, which are central to cellular signaling pathways. A common application is the pull-down assay.

Biotin Pull-Down Assay to Identify Interaction Partners

In this assay, a biotinylated "bait" protein is used to capture its interacting "prey" proteins from a cell lysate. The entire complex is then pulled down using streptavidin-coated beads.

Experimental Workflow:

-

Biotinylation of the Bait Protein: The protein of interest is biotinylated using the protocols described above.

-

Incubation with Cell Lysate: The biotinylated bait protein is incubated with a cell lysate containing potential interaction partners.

-

Capture with Streptavidin Beads: Streptavidin-coated beads are added to the mixture to bind the biotinylated bait protein and any associated prey proteins.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads.

-

Analysis: The eluted proteins are typically analyzed by SDS-PAGE and Western blotting or by mass spectrometry to identify the interacting partners.

Example: Investigating the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes. Biotinylated components of this pathway can be used to dissect its intricate network of interactions. For instance, a biotinylated version of an upstream kinase could be used to pull down its direct substrates and other interacting proteins from cell lysates under different stimulation conditions.

Conclusion

This compound and its derivatives are versatile and powerful tools for the labeling of proteins. The ability to specifically target primary amines or carboxyl groups, combined with the beneficial properties of the PEG spacer, makes these reagents highly suitable for a wide range of applications in research and drug development. The detailed protocols and quantitative data provided in this guide will enable researchers to effectively utilize these reagents for their specific experimental needs, from basic protein labeling to the elucidation of complex cellular signaling pathways.

References

Methodological & Application

Application Notes and Protocols for Protein Biotinylation using Amine-Reactive Biotin-PEG10 Reagents

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent attachment of biotin to proteins. Biotinylation is a fundamental biochemical technique that enables the specific labeling and subsequent detection, purification, or immobilization of proteins and other macromolecules.[1][2] The strong and highly specific interaction between biotin (Vitamin B7) and avidin or streptavidin is a cornerstone of numerous applications in life sciences research.[3][4][5]

The inclusion of a 10-unit polyethylene glycol (PEG) spacer in the biotinylation reagent enhances the water solubility of the labeled protein and reduces steric hindrance, thereby improving the accessibility of the biotin moiety for binding to avidin or streptavidin. These protocols are designed to provide a robust and reproducible method for achieving efficient and quantifiable protein biotinylation.

Quantitative Data Summary

Successful biotinylation relies on optimizing the molar ratio of the biotinylation reagent to the protein. The following table summarizes key quantitative parameters to consider for a typical biotinylation reaction.

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. Ensure the protein is in an appropriate buffer. |

| Molar Excess of Biotin Reagent | 10- to 20-fold | This is a general starting point and may require optimization depending on the protein and desired degree of labeling. |

| Reaction pH | 7.2 - 8.0 | Optimal for targeting primary amines (e.g., lysine residues). |

| Reaction Time | 30-60 minutes at Room Temperature or 2 hours at 4°C | Incubation time can be adjusted to control the extent of biotinylation. |

| Quenching Agent Concentration | 50-100 mM | A high concentration of a primary amine-containing buffer (e.g., Tris or glycine) is used to stop the reaction. |

Experimental Protocols

Two primary methods for amine-reactive biotinylation are presented below. The first, and more common, method utilizes a Biotin-PEG10-NHS ester to target primary amines on the protein. The second method describes the use of Biotin-PEG10-amine in conjunction with EDC chemistry to target carboxyl groups.

Protocol 1: Biotinylation of Primary Amines using Biotin-PEG10-NHS Ester

This protocol describes the labeling of primary amines (e.g., the side chain of lysine residues or the N-terminus) on a target protein with Biotin-PEG10-NHS Ester.

Materials:

-

Protein to be labeled

-

Biotin-PEG10-NHS Ester

-

Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein to be biotinylated in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

-

Ensure the buffer does not contain primary amines, such as Tris or glycine, as these will compete with the labeling reaction.

-

-

Reagent Preparation:

-

Immediately before use, prepare a stock solution of Biotin-PEG10-NHS ester in anhydrous DMF or DMSO (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions; do not prepare aqueous stock solutions for long-term storage.

-

-

Biotinylation Reaction:

-

Calculate the required amount of Biotin-PEG10-NHS ester. A 10- to 20-fold molar excess of the biotinylation reagent to the protein is a common starting point.

-

Add the calculated volume of the Biotin-PEG10-NHS ester stock solution to the protein solution. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to avoid protein denaturation.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching buffer to a final concentration of 50-100 mM (e.g., add 1 M Tris-HCl to a final concentration of 50 mM). This will react with any excess NHS ester.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of Biotinylated Protein:

-

Remove excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

-

-

Storage:

-

Store the biotinylated protein under conditions that are optimal for the unlabeled protein.

-

Protocol 2: Biotinylation of Carboxyl Groups using this compound and EDC

This protocol is for labeling carboxyl groups (e.g., the side chains of aspartic and glutamic acid residues) using this compound and a carboxyl-to-amine crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

-

Protein to be labeled

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to increase efficiency)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Activation Buffer at a concentration of 1-5 mg/mL.

-

-

Activation of Carboxyl Groups:

-

Add EDC to the protein solution to a final concentration of 2-10 mM.

-

(Optional) Add NHS or Sulfo-NHS to a final concentration of 5-20 mM to create a more stable amine-reactive intermediate.

-

Incubate for 15-30 minutes at room temperature.

-

-

Biotinylation Reaction:

-

Add this compound to the reaction mixture. A 10- to 50-fold molar excess relative to the protein is a typical starting point.

-

Adjust the pH of the reaction to 7.2-7.5 by adding Coupling Buffer.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted active esters.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of Biotinylated Protein:

-

Remove excess reagents and byproducts using a desalting column or dialysis against a suitable storage buffer.

-

-

Storage:

-

Store the biotinylated protein under conditions optimal for the native protein.

-

Quantification of Biotinylation